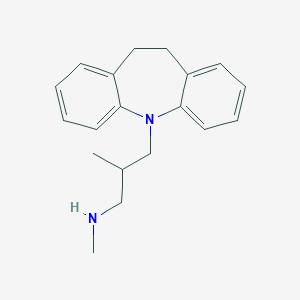

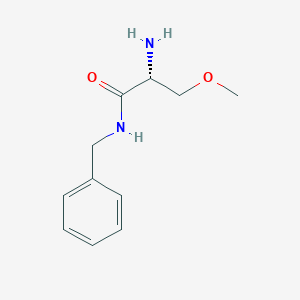

N,N-Dimethyl-L-phenylalanine

概要

説明

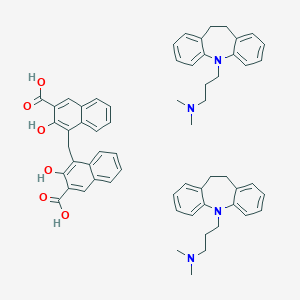

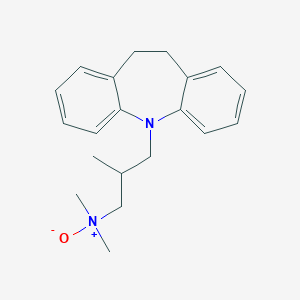

N,N-Dimethyl-L-phenylalanine is commonly used to prepare Cu (II)-L-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers . It can also be used in the total synthesis of (?)-paliurine E and almazole D .

Synthesis Analysis

The synthesis of this compound has been discussed in several studies . For instance, it has been used in the enzymatic synthesis of N-methyl-l-phenylalanine . Another study discussed the enantioselective synthesis of a phenylalanine library with various alkyl groups on the aromatic ring through enantioselective catalytic hydrogenation reaction .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools and databases . For instance, the NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for viewing the structure .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For example, it is used to prepare Cu (II)-L-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers . It can also be used in the total synthesis of (?)-paliurine E and almazole D .Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in the ChemSpider database .科学的研究の応用

Metabolism Studies : N,N-Dimethyl-L-phenylalanine's metabolism and its effects on growth have been studied. For example, Carter and Handler (1939) explored the metabolism of N-alkyl derivatives of phenylalanine in rats, noting that N,N-dimethyl derivative of L-phenylalanine did not support growth in rats (Carter & Handler, 1939).

Phenylalanine Biosynthesis : Research by Ding et al. (2016) focused on improving the production of L-Phenylalanine, which is used in food and medicine, through an in vitro system investigating the phenylalanine biosynthesis pathway in E. coli (Ding et al., 2016).

Conformational Analysis : Purushotham et al. (2012) conducted a computational investigation of various conformations of L-phenylalanine and its ionized counterparts, analyzing nonbonded interactions such as hydrogen bonds and π-π interactions (Purushotham et al., 2012).

Synthesis Studies : Ikutani (1968) reported on the synthesis of N,N-dimethyl derivatives of neutral amino acids, including L-phenylalanine, and their corresponding N-oxides (Ikutani, 1968).

Enzymatic Studies : Viergutz et al. (2003) explored the role of this compound as substrates or inhibitors in the enzymatic activity of phenylalanine ammonia lyase (Viergutz et al., 2003).

Biochemical Analysis : Thórólfsson et al. (2002) investigated the binding and domain organization of human phenylalanine hydroxylase, including the effects of L-phenylalanine on the enzyme's structure and function (Thórólfsson et al., 2002).

Safety and Hazards

N,N-Dimethyl-L-phenylalanine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after contact, wearing protective gloves/eye protection/face protection, and rinsing eyes cautiously with water for several minutes after contact .

作用機序

Target of Action

It is commonly used to prepare cu(ii)-l-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers .

Mode of Action

Its role in the preparation of cu(ii)-l-amino acid complex suggests that it may interact with copper ions and other amino acids to facilitate the resolution of enantiomers .

Result of Action

N,N-Dimethyl-L-phenylalanine is used in the total synthesis of (−)-paliurine E and almazole D .

特性

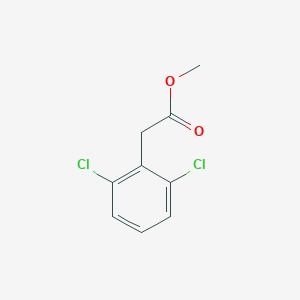

IUPAC Name |

(2S)-2-(dimethylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGIQTACRLIOHC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17469-89-5 | |

| Record name | N,N-Dimethyl-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N,N-Dimethyl-L-phenylalanine in current research?

A1: this compound is primarily employed as a chiral ligand in ligand-exchange chromatography (LEC). [, , ] This technique is particularly useful for separating enantiomers of various compounds, especially underivatized α-amino acids. []

Q2: How does this compound contribute to enantiomeric separation in LEC?

A2: this compound forms a complex with copper(II) ions. [, , , ] This complex acts as a chiral selector by creating diastereomeric complexes with enantiomers in the mobile phase. [, ] These diastereomeric complexes exhibit different affinities for the stationary phase, leading to their separation.

Q3: What factors influence the effectiveness of this compound in enantiomeric separations?

A3: Several factors impact the performance of this compound in LEC. These include the concentration of the this compound-copper(II) complex, the type of organic modifier used in the mobile phase, column temperature, and the specific enantiomers being separated. [, , , ]

Q4: Are there alternative chiral ligands to this compound for LEC?

A4: Yes, other chiral ligands like L-proline, L-hydroxyproline, and L-phenylalanine are also used in LEC. [, ] The choice of the optimal ligand depends on factors like the target enantiomers and desired separation efficiency.

Q5: Beyond LEC, has this compound been explored in other research areas?

A5: While predominantly used in LEC, this compound has been investigated in other contexts. One study explored the reactivity of molybdenum pentachloride (MoCl5) with various amino acids, including this compound. [] This reaction led to the formation of α-amino-acylchloride complexes, providing insights into the coordination chemistry of molybdenum. []

Q6: Is there any information available on the toxicity or environmental impact of this compound?

A6: The provided research articles primarily focus on the applications of this compound in analytical chemistry, specifically for enantiomeric separations. [, , , , , ] Consequently, these papers do not offer detailed information regarding its toxicity, environmental impact, or potential long-term effects. Further research is needed to assess these aspects comprehensively.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)